(S)-2-Amino-2-(2-chlorophenyl)acetic acid

Chiral Resolution Pharmaceutical Manufacturing Process Chemistry

(S)-2-Amino-2-(2-chlorophenyl)acetic acid (CAS 141315-50-6), also known as L-(+)-2-chlorophenylglycine, is a synthetic, non-proteinogenic, chiral amino acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It exists as a white crystalline solid with a melting point range of 182–186 °C and exhibits optical activity with a specific optical rotation of +79° (c = 1% in chloroform).

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 141315-50-6
Cat. No. B118760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(2-chlorophenyl)acetic acid
CAS141315-50-6
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)[O-])[NH3+])Cl
InChIInChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
InChIKeyLMIZLNPFTRQPSF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-2-Amino-2-(2-chlorophenyl)acetic acid (CAS 141315-50-6) as a High-Purity Chiral Intermediate for Clopidogrel Synthesis


(S)-2-Amino-2-(2-chlorophenyl)acetic acid (CAS 141315-50-6), also known as L-(+)-2-chlorophenylglycine, is a synthetic, non-proteinogenic, chiral amino acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It exists as a white crystalline solid with a melting point range of 182–186 °C and exhibits optical activity with a specific optical rotation of +79° (c = 1% in chloroform) . This compound is the critical chiral precursor for the industrial synthesis of the blockbuster antithrombotic drug clopidogrel (Plavix®), where the (S)-enantiomer's absolute configuration is strictly required for the pharmacological activity of the final active pharmaceutical ingredient [1].

Why Chiral Purity of (S)-2-Amino-2-(2-chlorophenyl)acetic acid is Non-Negotiable for Pharmaceutical Manufacturing


In the context of chiral pharmaceutical intermediates, 'generic substitution'—such as using a racemic mixture or the incorrect enantiomer—is functionally equivalent to product failure. The (R)-enantiomer of 2-chlorophenylglycine (the antipode of the target compound) is not simply inactive; it has been demonstrated in animal experiments to be devoid of antithrombotic activity and, critically, to cause convulsions, representing a significant toxicological risk [1]. Therefore, any batch containing more than trace amounts of the (R)-enantiomer is unsuitable for pharmaceutical synthesis. The choice is not between different suppliers of the same chemical, but between a validated, enantiomerically pure (S)-enantiomer and a material that is either inactive or, worse, introduces a potential convulsant impurity into the final drug product.

Quantitative Differentiation Evidence for (S)-2-Amino-2-(2-chlorophenyl)acetic acid Against Structural Analogs and Alternatives


Enantiomeric Purity and Process Efficiency: Penicillin G Acylase Resolution vs. Classical Resolution

The target (S)-enantiomer can be produced via an enzymatic resolution using immobilized penicillin G acylase, achieving >99% enantiomeric purity (ee). This method is quantitatively superior to the classical resolution with d-camphor sulfonic acid, which yields the (S)-enantiomer at only 42% of the theoretical value [1]. The enzymatic process operates at a 10% substrate concentration in water with an enzyme-to-substrate ratio of 1:5 (w/w) and completes in 5 hours. The immobilized enzyme can be recycled over 25 times without activity loss, a critical advantage for cost-effective, large-scale manufacturing [1].

Chiral Resolution Pharmaceutical Manufacturing Process Chemistry Enzyme Catalysis

One-Step Biocatalytic Resolution Efficiency: Protease 6SD vs. Chemical Resolution

A novel triphasic biocatalytic system using immobilized Protease 6SD on multi-walled carbon nanotubes (P-6SD@NH2-MWCNT) can directly resolve the racemic methyl ester to yield the (S)-enantiomer with >99.0% enantiomeric excess (ee) and a 70.74% conversion rate in just 2 hours [1]. This represents a significant improvement over conventional chemical resolution, which typically suffers from lower yields and requires expensive chiral resolving agents like tartaric or camphor sulfonic acid [1]. The biocatalyst can be reused for 15 consecutive batches, highlighting its industrial robustness [1].

Biocatalysis Green Chemistry Chiral Synthesis Process Intensification

Differential Enzymatic Recognition: L-2-Chlorophenylglycine Activity vs. L-2-Phenylglycine

In an acetyl-CoA dependent N-acetylation assay using an enzyme from Chryseobacterium sp., L-2-chlorophenylglycine (the target compound) exhibits 52.9% relative activity compared to the native substrate L-2-phenylglycine (set at 100%). In contrast, the D-enantiomer (D-2-phenylglycine) shows less than 1% activity, and the racemic DL-2-chlorophenylglycine shows 56.9% activity [1]. This data confirms the strict stereospecificity of the enzymatic recognition and demonstrates that the ortho-chloro substituent significantly modulates (but does not abolish) substrate acceptance relative to the unsubstituted analog.

Enzyme Specificity Structure-Activity Relationship Biotransformation Amino Acid Derivative

NMDA Receptor Glycine Site Affinity: (S)-2-Chlorophenylglycine vs. Structural Analogs

The target compound demonstrates a binding affinity (Ki) of 2900 nM for the glycine binding site of the NMDA glutamate receptor, as determined in a competitive radioligand binding assay using pig brain membranes with [³H]-MDL-105,519 [1]. This places it within a well-characterized class of phenylglycine derivatives that act as antagonists or modulators at this site. For comparison, potent glycine-site NMDA antagonists from the same phenylglycine class can exhibit Ki values in the low nanomolar range (e.g., 2 nM), while others are in the micromolar range [2], positioning this compound as a moderate-affinity tool compound useful for studying structure-activity relationships around the glycine binding pocket.

Neuropharmacology NMDA Receptor Radioligand Binding CNS Drug Discovery

Recommended Procurement and Application Scenarios for (S)-2-Amino-2-(2-chlorophenyl)acetic acid Based on Quantitative Evidence


Industrial-Scale Synthesis of Clopidogrel Bisulfate (Plavix®)

This is the primary and most critical application. Procurement of (S)-2-amino-2-(2-chlorophenyl)acetic acid with an enantiomeric purity exceeding 99% is mandatory for the efficient and safe production of clopidogrel. The evidence from Section 3 demonstrates that high-yield, enzyme-based resolution methods (e.g., using penicillin G acylase or immobilized proteases) are available to supply this key intermediate. Use of the racemate or the (R)-enantiomer is strictly contraindicated due to the latter's lack of efficacy and convulsant side effects [1]. For industrial procurement, sourcing from manufacturers employing these validated biocatalytic processes ensures a reliable supply of high-purity material, which is critical for meeting stringent regulatory (GMP) requirements in API manufacturing [2].

As a Chiral Building Block for Other Phenylglycine-Derived Pharmaceuticals

Beyond clopidogrel, the (S)-2-chlorophenylglycine scaffold serves as a versatile, enantiomerically pure starting material for synthesizing novel pharmaceutical candidates. Its unique reactivity profile, as shown by its 52.9% relative activity in enzymatic acetylation assays compared to the parent L-phenylglycine [3], indicates that the ortho-chloro substituent provides a distinct handle for further chemical diversification. Researchers can leverage this intermediate to introduce a defined stereocenter and a functionalizable aryl halide in a single step, accelerating the development of new chemical entities (NCEs) in areas like CNS disorders, where phenylglycine derivatives are known to interact with glutamate receptors [4].

Pharmacological Tool for Studying Glycine-Binding Site on NMDA Receptors

With a validated Ki of 2900 nM for the glycine-binding site of the NMDA receptor [4], (S)-2-amino-2-(2-chlorophenyl)acetic acid can be procured and used as a reference compound in neuroscience research. It occupies a moderate-affinity niche within the broader class of phenylglycine-based NMDA ligands, which range from very high affinity (Ki ~ 2 nM) to inactive. This makes it a useful tool for comparative studies aimed at understanding the structural determinants of glycine-site binding, or as a control compound in assays designed to identify more potent modulators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-2-(2-chlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.